molecular formula C20H20F2N6O B5208604 N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine

N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine

Katalognummer B5208604
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: BTELGUXZWHEUON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines, which are known to exhibit diverse biological activities.

Wirkmechanismus

The mechanism of action of N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating the activity of various receptors and ion channels in the body. For example, this compound has been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in hypertensive rats. This compound has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Zukünftige Richtungen

There are several future directions for research on N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of this compound's potential use in the treatment of anxiety disorders and cognitive impairment. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.

Synthesemethoden

The synthesis of N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine involves a series of chemical reactions. The starting material for the synthesis is 3,4-difluoroaniline, which is converted to 3,4-difluoronitrobenzene by reacting with nitric acid. The nitro group is then reduced to an amino group using sodium dithionite. The resulting amine is then reacted with 4-(1H-tetrazol-1-ylmethyl)benzoic acid chloride in the presence of a base to form the corresponding amide. Finally, the piperidine ring is introduced by reacting with piperidine in the presence of a reducing agent.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antihypertensive, anti-inflammatory, and antitumor activities. This compound has also been studied for its potential use in the treatment of neuropathic pain and anxiety disorders. In addition, this compound has been investigated for its ability to enhance cognitive function and memory.

Eigenschaften

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c21-18-8-7-16(10-19(18)22)24-17-2-1-9-27(12-17)20(29)15-5-3-14(4-6-15)11-28-13-23-25-26-28/h3-8,10,13,17,24H,1-2,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTELGUXZWHEUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=NN=N3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.